![molecular formula C22H15BrN2O2 B4981445 3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide](/img/structure/B4981445.png)
3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Q-VD-OPh and is a small molecule inhibitor that has been found to have anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of Q-VD-OPh involves the inhibition of caspase-3 and caspase-7, which are enzymes involved in the apoptotic pathway. This inhibition prevents the activation of downstream apoptotic events, leading to the suppression of apoptosis. In addition, Q-VD-OPh has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β by inhibiting the activation of the NLRP3 inflammasome. This inhibition prevents the release of pro-inflammatory cytokines, leading to the suppression of inflammation.
Biochemical and Physiological Effects:
Q-VD-OPh has been found to have various biochemical and physiological effects. In vitro studies have shown that Q-VD-OPh inhibits the activation of caspase-3 and caspase-7, leading to the suppression of apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, leading to the suppression of inflammation. In addition, Q-VD-OPh has been found to inhibit the replication of viruses such as HIV-1 and influenza A, leading to the suppression of viral infections.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using Q-VD-OPh in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, Q-VD-OPh has been found to have low toxicity in vitro and in vivo, making it a safe compound to use in lab experiments. However, one of the limitations of using Q-VD-OPh in lab experiments is that it has limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the research and development of Q-VD-OPh. One direction is to investigate the potential applications of Q-VD-OPh in the treatment of viral infections such as COVID-19. Another direction is to investigate the potential applications of Q-VD-OPh in the treatment of autoimmune diseases such as rheumatoid arthritis. In addition, future research can focus on optimizing the synthesis method of Q-VD-OPh to improve its yield and purity.
Synthesemethoden
The synthesis method of 3-[5-(4-bromophenyl)-2-furyl]-N-8-quinolinylacrylamide involves the reaction of 4-bromophenyl-2-furan carboxylic acid with 8-aminoquinoline in the presence of thionyl chloride. The resulting intermediate is then reacted with acryloyl chloride to produce the final product. This method has been optimized to produce high yields of Q-VD-OPh with minimal impurities.
Wissenschaftliche Forschungsanwendungen
Q-VD-OPh has been extensively studied in scientific research due to its potential applications in various fields. In the field of cancer research, Q-VD-OPh has been found to have anti-tumor properties by inhibiting caspase-3 and caspase-7, which are enzymes involved in the apoptotic pathway. This compound has also been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. In addition, Q-VD-OPh has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV-1 and influenza A.
Eigenschaften
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-N-quinolin-8-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrN2O2/c23-17-8-6-15(7-9-17)20-12-10-18(27-20)11-13-21(26)25-19-5-1-3-16-4-2-14-24-22(16)19/h1-14H,(H,25,26)/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKIVTUHIOLUQI-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)NC(=O)C=CC3=CC=C(O3)C4=CC=C(C=C4)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)NC(=O)/C=C/C3=CC=C(O3)C4=CC=C(C=C4)Br)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B4981371.png)
![1,4-phenylene bis[2-(3-ethynylphenyl)-1,3-dioxo-5-isoindolinecarboxylate]](/img/structure/B4981380.png)
![N-{[(3-methoxypropyl)amino]carbonothioyl}-3-nitrobenzamide](/img/structure/B4981385.png)
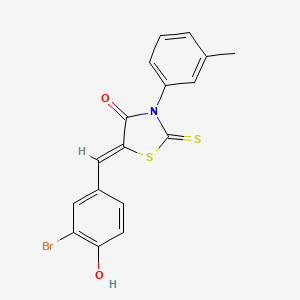
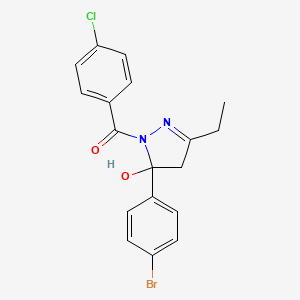
![4-{[3-(methoxycarbonyl)-4,5-dimethyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4981396.png)
![N-({[2-(4-bromophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4981409.png)
![4,6-dimethyl-2-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}pyrimidine](/img/structure/B4981415.png)
![2-{[4-(2-ethoxyphenoxy)butyl]amino}ethanol ethanedioate (salt)](/img/structure/B4981426.png)
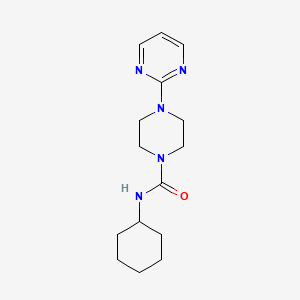
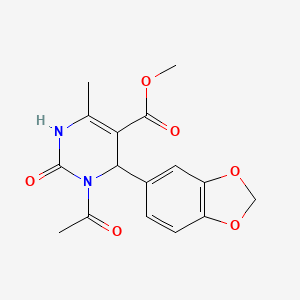
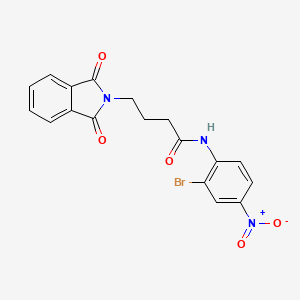
![1-(2-methylphenyl)-4-{1-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B4981454.png)
![1-(4-chlorophenyl)-3-[(2-methylphenyl)amino]-2-propen-1-one](/img/structure/B4981486.png)